molecular formula C18H14BrN5NaO7P B1262264 sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one CAS No. 185246-29-1

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one

货号: B1262264
CAS 编号: 185246-29-1
分子量: 546.2 g/mol
InChI 键: LQASFKCVADUGMQ-KHXPSBENSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-β-phenyl-1,N²-ethenoguanosine-3’,5’-cyclic monophosphate (sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one) is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to permeate cell membranes and resist degradation by phosphodiesterases, making it a valuable tool in biochemical research. It is primarily used as an agonist of cGMP-dependent protein kinase type I (cGKI), which plays a crucial role in various cellular processes, including vasodilation, smooth muscle relaxation, and cell growth .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one involves several steps, starting with the modification of guanosine. The amino group in position 2 and the nitrogen in position 1 of the guanosine molecule are involved in forming a phenyl-substituted five-membered ring system fused to the purine structure. The hydrogen in position 8 of the nucleobase is replaced by bromine. Additionally, the cyclic phosphate moiety is modified by sulfur to form the monophosphorothioate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often crystallized or lyophilized to ensure purity and stability. The product is usually stored in the freezer to prevent degradation .

化学反应分析

Types of Reactions

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted analogs of this compound, which can be used to study different aspects of cGMP signaling pathways .

科学研究应用

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one is widely used in scientific research due to its ability to mimic the natural signaling molecule cGMP. Some of its applications include:

作用机制

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one exerts its effects by binding to the regulatory domain of cGMP-dependent protein kinase type I (cGKI). This binding promotes the dimerization of cGKI and activates its catalytic activity. The compound’s high lipophilicity and membrane permeability allow it to efficiently enter cells and modulate cGMP signaling pathways .

相似化合物的比较

Similar Compounds

Uniqueness

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one is unique due to its high lipophilicity and membrane permeability, which make it more effective in modulating intracellular cGMP levels compared to other analogs. Its resistance to degradation by phosphodiesterases also enhances its stability and efficacy in biological systems .

属性

CAS 编号

185246-29-1

分子式

C18H14BrN5NaO7P

分子量

546.2 g/mol

IUPAC 名称

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C18H15BrN5O7P.Na/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1

InChI 键

LQASFKCVADUGMQ-KHXPSBENSA-M

SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

手性 SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

规范 SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)[O-].[Na+]

同义词

8-Br-PET-cGMP
8-bromo-beta-phenylethenoguanosine 3',5'-cyclic monophosphate
8-bromo-PET-cyclic GMP

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。